6-(Ethoxycarbonyl)picolinic acid
Overview
Description
6-(Ethoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C9H9NO4 . It is used in various fields of research .
Physical And Chemical Properties Analysis
6-(Ethoxycarbonyl)picolinic acid is a solid at room temperature . It has a molecular weight of 195.17 . More specific physical and chemical properties are not well-documented in the available literature.Scientific Research Applications
Hydrolysis and Intramolecular Reactions
Research has shown that certain derivatives of picolinic acid, including di(ethoxycarbonyl)pyridine N-oxides, undergo hydrolysis to yield monoesters of picolinic acid N-oxides. This hydrolysis is influenced by intramolecular hydrogen bonds, which selectively target the ethoxycarbonyl group at specific positions. This process demonstrates the chemical reactivity and potential applications of derivatives like 6-(ethoxycarbonyl)picolinic acid in synthetic organic chemistry (Brycki, Brzeziński, & Olejnik, 1989).
Biodegradation and Environmental Implications
Picolinic acid derivatives are significant in the context of environmental science due to their biodegradability. For instance, studies have shown that certain bacteria, such as Rhodococcus sp., can utilize picolinic acid derivatives as carbon sources, degrading them into less harmful substances. This research has implications for bioremediation techniques and environmental management (Zhang et al., 2019).
Coordination Chemistry
Picolinic acid derivatives, including 6-(ethoxycarbonyl)picolinic acid, have been studied for their coordination chemistry with various metals. These compounds can form complex structures with metals, indicating their potential use in the development of new materials and catalysts (Comba et al., 2016).
Sensitizers in Photophysical Applications
Derivatives of picolinic acid have been utilized as sensitizers for certain lanthanide ions like europium and terbium. These compounds enhance the luminescent properties of these ions, which can be leveraged in various photophysical applications, such as in lighting and display technologies (Andres & Chauvin, 2011).
Microbial Degradation Pathways
Studies have also focused on the microbial degradation pathways of picolinic acid, which involve the conversion of picolinic acid into various metabolites. Understanding these pathways is important for both environmental science and microbiology (Qiu et al., 2018).
Magnetic Properties in Complexes
The magnetic properties of complexes incorporating picolinic acid derivatives have been investigated. For example, dinuclear Ni(II) complexes with these derivatives display unique magnetic interactions, indicating potential applications in the field of magnetism and materials science (Zheng et al., 2010).
Safety And Hazards
Future Directions
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for research into 6-(Ethoxycarbonyl)picolinic acid and related compounds.
properties
IUPAC Name |
6-ethoxycarbonylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-3-4-6(10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXAUVIKVGIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393978 | |
Record name | 6-(Ethoxycarbonyl)picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethoxycarbonyl)picolinic acid | |
CAS RN |
21855-16-3 | |
Record name | 2-Ethyl 2,6-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21855-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Ethoxycarbonyl)picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Pyridinedicarboxylic acid, 2-ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.